molecular formula C14H26O B14427154 5,6,7,8,8-Pentamethylnon-6-en-4-one CAS No. 81786-82-5

5,6,7,8,8-Pentamethylnon-6-en-4-one

Cat. No.: B14427154
CAS No.: 81786-82-5
M. Wt: 210.36 g/mol
InChI Key: MITZUPFDDGJDEX-UHFFFAOYSA-N
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Description

5,6,7,8,8-Pentamethylnon-6-en-4-one is a branched aliphatic enone characterized by a nine-carbon chain with five methyl substituents at positions 5, 6, 7, 8, and 8, along with a conjugated enone system (C=O at position 4 and a double bond at position 6). This structural complexity confers unique physicochemical properties, such as increased steric hindrance and reduced solubility in polar solvents compared to simpler analogs.

Properties

CAS No.

81786-82-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5,6,7,8,8-pentamethylnon-6-en-4-one

InChI

InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h11H,8-9H2,1-7H3

InChI Key

MITZUPFDDGJDEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=C(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8-Pentamethylnon-6-en-4-one typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a ketone with a methylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8-Pentamethylnon-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

5,6,7,8,8-Pentamethylnon-6-en-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,8-Pentamethylnon-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Differences :

  • Substituents: 6-Methylnon-6-en-4-one (CAS: Not explicitly provided) lacks the additional methyl groups at positions 5, 7, and 8, resulting in a less sterically crowded structure .
  • Physical Properties: Molecular Weight: 154.14 g/mol (6-Methylnon-6-en-4-one) vs. 196.33 g/mol (5,6,7,8,8-Pentamethylnon-6-en-4-one). Boiling Point: The pentamethyl derivative likely has a higher boiling point due to increased van der Waals interactions. Solubility: The additional methyl groups in the pentamethyl compound reduce polarity, further decreasing water solubility compared to 6-methylnon-6-en-4-one.

Cyclic Analogs: Tetrahydroquinolones (THQs)

Example: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one ()

  • Structural Contrast: THQs feature a fused bicyclic structure (benzene + partially saturated ring), whereas this compound is linear.
  • Applications: THQs are pharmacologically active (e.g., MJM170 and JAG21 in ), targeting enzymes or receptors, while the pentamethyl enone may serve as a flavor/fragrance intermediate or polymerization inhibitor due to its hindered double bond.

Polycyclic Terpenoid Derivatives

Example: (1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid ()

  • Complexity: This compound incorporates a decalin (bicyclic) system with multiple methyl groups, contrasting with the linear aliphatic chain of the pentamethyl enone.
  • Functionality: The carboxylic acid group in this derivative enables salt formation or esterification, expanding its utility in surfactants or drug delivery systems, whereas the enone group in the target compound favors Michael addition or Diels-Alder reactions.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility in Water
This compound 196.33 ~250–270 Insoluble
6-Methylnon-6-en-4-one 154.14 ~200–220 Slightly soluble
2-Methyl-5,6,7,8-THQ-4-one 165.22 Sublimes at >300 Low

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